molecular formula C12H13NO B1629217 6-Isopropylquinolin-4-OL CAS No. 848128-87-0

6-Isopropylquinolin-4-OL

Cat. No.: B1629217
CAS No.: 848128-87-0
M. Wt: 187.24 g/mol
InChI Key: COBMIRHGFBVZHB-UHFFFAOYSA-N
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Description

6-Isopropylquinolin-4-OL is a quinoline derivative characterized by an isopropyl substituent at the 6-position and a hydroxyl group at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties . The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic, steric, and solubility profiles.

Properties

CAS No.

848128-87-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-8H,1-2H3,(H,13,14)

InChI Key

COBMIRHGFBVZHB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)NC=CC2=O

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and inferred physicochemical properties of 6-isopropylquinolin-4-OL compared to related quinolin-4-ol derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Inferred Properties
This compound 6-isopropyl, 4-hydroxy C₁₂H₁₃NO 189.24 Higher lipophilicity due to bulky isopropyl group; moderate solubility in organic solvents.
6-Ethyl-2-phenyl-4-quinolinol 6-ethyl, 2-phenyl, 4-hydroxy C₁₇H₁₅NO 249.31 Enhanced π-π stacking from phenyl group; lower steric hindrance compared to isopropyl.
8-Hydroxyquinoline 8-hydroxy C₉H₇NO 145.16 High metal-chelating capacity; broad antimicrobial activity.

Key Observations:

Substituent Effects: The isopropyl group in this compound introduces greater steric bulk compared to the ethyl group in 6-ethyl-2-phenyl-4-quinolinol. The phenyl group in 6-ethyl-2-phenyl-4-quinolinol facilitates π-π stacking, which could stabilize crystal structures or enhance binding to aromatic biomolecular targets .

Hydroxyl Position: The 4-hydroxy group in both compounds differs from the 8-hydroxy position in 8-hydroxyquinoline, which is critical for metal chelation. This suggests that this compound may lack strong metal-binding activity but could exhibit unique hydrogen-bonding interactions.

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